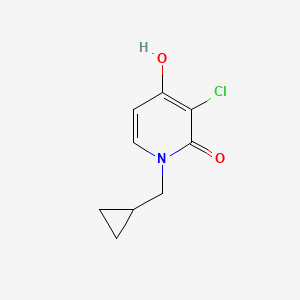

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one

Description

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is a pyridinone derivative characterized by a chlorine atom at position 3, a cyclopropylmethyl group at position 1, and a hydroxyl group at position 2. Pyridinones are often explored for their biological activity, including kinase inhibition and antimicrobial properties. The cyclopropylmethyl substituent may enhance metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name |

3-chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-7(12)3-4-11(9(8)13)5-6-1-2-6/h3-4,6,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBFXZLYOLUDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=C(C2=O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736814 | |

| Record name | 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128149-77-8 | |

| Record name | 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Addition of the Cyclopropylmethyl Group: This step can be accomplished through a nucleophilic substitution reaction using cyclopropylmethyl halides.

Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or dehydroxylated products.

Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyl groups may participate in hydrogen bonding or electrostatic interactions, while the cyclopropylmethyl group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 1, 3, and 4:

Key Observations :

- Position 1 Substituents : The cyclopropylmethyl group in the target compound balances lipophilicity and steric demand, whereas cycloheptyl () and isopropyl () substituents alter solubility and metabolic pathways.

- Position 4 Functional Groups : The hydroxyl group in the target compound and in enhances hydrogen-bonding capacity, contrasting with the methyl group in , which increases logP.

- Ring Saturation: The dihydropyridinone structure in may improve planarity and π-π stacking compared to the fully aromatic pyridinone core.

Analysis :

- The target compound’s hydroxyl group likely reduces logP compared to methyl or benzyl substituents.

- Safety data for highlights irritant properties, suggesting that substituents like isopropyl may introduce reactivity risks absent in the hydroxylated analogs.

Biological Activity

3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one, with the CAS number 1128149-77-8, is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- CAS Number : 1128149-77-8

- Structural Characteristics : The compound features a chloro group and a hydroxyl group on a pyridine ring, which is crucial for its biological activity.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes, particularly in the context of neurodegenerative diseases. The following are key mechanisms identified in related compounds:

- Acetylcholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease treatment, where increased acetylcholine levels can help alleviate cognitive decline .

- Neuroprotective Effects : Some studies have demonstrated that derivatives can protect neuronal cells from oxidative stress and apoptosis. This is often mediated through the activation of the Nrf2 pathway, which upregulates antioxidant responses .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity Type | Assay Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Electric eel AChE | 70 | |

| Neuroprotection | H₂O₂-induced cytotoxicity | >40 | |

| Antioxidant Activity | DPPH Scavenging | Moderate |

Case Studies

Recent investigations into compounds structurally related to this compound have revealed promising results:

- Alzheimer's Disease Models : A study demonstrated that a similar hydroxypyridine derivative improved cognitive function in animal models of Alzheimer's disease through AChE inhibition and neuroprotection against amyloid-beta toxicity .

- Cytotoxicity Assessments : In glioma cell lines, related compounds exhibited selective cytotoxicity, effectively reducing cell viability while sparing normal astrocytes. This suggests a potential therapeutic window for treating gliomas without significant side effects on healthy tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.